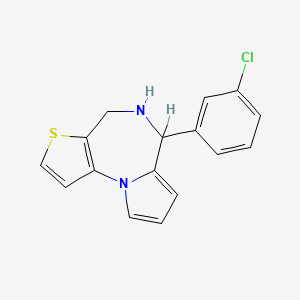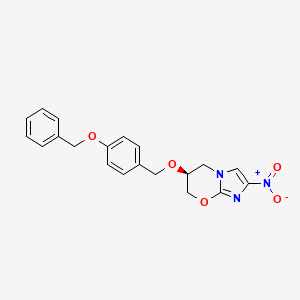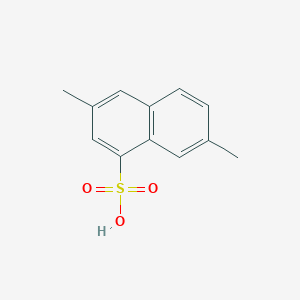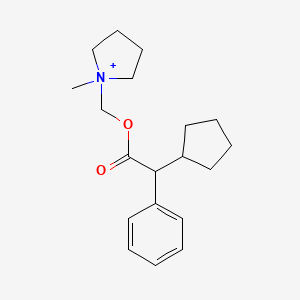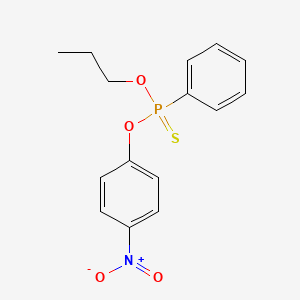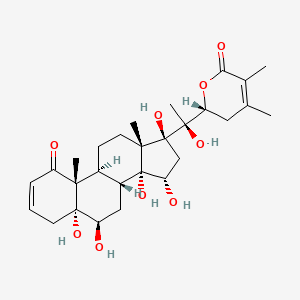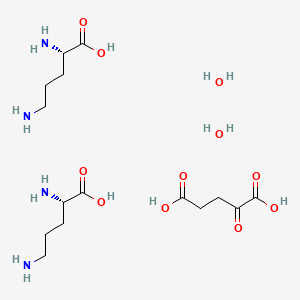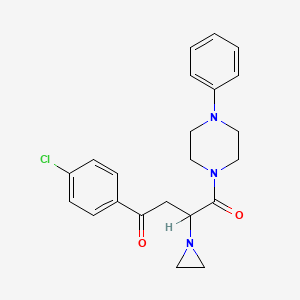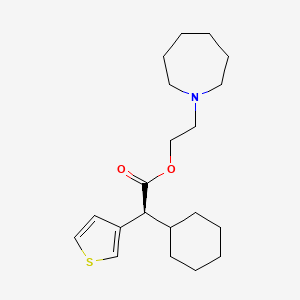![molecular formula C21H20N4O4 B12735167 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]- CAS No. 6647-34-3](/img/structure/B12735167.png)
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of dyes and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- typically involves the reaction of anthraquinone derivatives with appropriate amines. One common method includes the reaction of 2,3-dichloroanthraquinone with 1,4-diaminobutane in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye synthesis and other chemical processes .
科学研究应用
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as polymers and coatings.
作用机制
The mechanism of action of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This property makes it a potential candidate for developing new antimicrobial agents .
相似化合物的比较
Similar Compounds
Similar compounds include other anthraquinone derivatives, such as:
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Diamino-2,3-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dimethoxyanthraquinone
Uniqueness
What sets 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications where precise control over chemical properties is required .
属性
CAS 编号 |
6647-34-3 |
|---|---|
分子式 |
C21H20N4O4 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
4,11-diamino-2-[3-(dimethylamino)propyl]naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C21H20N4O4/c1-24(2)8-5-9-25-20(28)14-15(21(25)29)17(23)13-12(16(14)22)18(26)10-6-3-4-7-11(10)19(13)27/h3-4,6-7H,5,8-9,22-23H2,1-2H3 |
InChI 键 |
IXKBJZDGNPAGFW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


